N-methyl-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide
Description
Properties
IUPAC Name |
N-methyl-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2S/c1-18-10-9-13-20-16-22-26(32-24(18)20)28-25(19-11-5-3-6-12-19)29-27(22)33-17-23(31)30(2)21-14-7-4-8-15-21/h3-15H,16-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQLLENWPLBONV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)N(C)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that derivatives of chromeno[2,3-d]pyrimidine compounds exhibit promising anticancer properties. For instance, the compound has been evaluated for its effects on various cancer cell lines, demonstrating cytotoxicity against human colon cancer models. The mechanism is believed to involve the inhibition of specific pathways associated with tumor growth and proliferation.
Case Study: Inhibition of Tumor Growth
A study investigated the compound's effects on cell lines such as HT-29 and COLO-205. Results showed significant inhibition of cell proliferation, suggesting potential as an anticancer agent. Molecular docking studies further supported these findings by illustrating strong binding affinities to target proteins involved in cancer progression .
Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity against various bacterial and fungal strains. Research indicates that it may inhibit the growth of pathogens, making it a candidate for developing new antimicrobial agents.
Data Table: Antimicrobial Activity
Neuroprotective Effects
Emerging research suggests that the compound may possess neuroprotective properties. Studies have shown that related chromene derivatives can protect neuronal cells from oxidative stress and apoptosis, which are critical in neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
In vivo studies demonstrated that administration of the compound improved cognitive function in animal models of Alzheimer's disease. This was attributed to its ability to reduce amyloid plaque formation and enhance synaptic plasticity .
Anti-inflammatory Activity
The anti-inflammatory potential of N-methyl-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide has been explored through various assays measuring cytokine production and inflammatory markers.
Research Findings
In vitro assays indicated that the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its utility in treating inflammatory conditions .
Synthesis and Structure Activity Relationship (SAR)
Understanding the synthesis and SAR of this compound is crucial for optimizing its therapeutic efficacy. Various synthetic routes have been developed to create analogs with enhanced biological activity.
Synthesis Overview
The synthesis typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure of synthesized compounds .
Mechanism of Action
The mechanism of action of N-methyl-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its mechanism can reveal insights into its therapeutic potential and guide the development of related compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the chromeno-pyrimidine or related scaffolds but differ in substituents, which critically influence physicochemical properties and biological activity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Chromeno-Pyrimidine Derivatives
Key Findings from Structural Analysis
Methyl substitutions on aryl rings (e.g., 4-methylphenyl in ) enhance steric bulk, possibly improving binding specificity to hydrophobic enzyme pockets.
Core Structure Variations: Thieno-pyrimidine derivatives (e.g., ) replace the chromene ring with a thiophene, reducing aromatic π-system conjugation. This modification impacts electronic properties and may shift bioactivity toward different targets (e.g., kinase inhibition vs. DNA intercalation).
Biological Activity Trends: Chromeno-pyrimidines with thioether-linked acetamide side chains (target compound and analogs) are hypothesized to interact with cysteine-containing enzymes (e.g., proteases) via disulfide bond formation . Thieno-pyrimidines (e.g., ) are reported to exhibit antimicrobial activity, suggesting scaffold-dependent selectivity.
Biological Activity
N-methyl-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.
Synthesis of this compound
The compound can be synthesized through a multi-step process involving the reaction of specific precursors. The synthetic pathway typically includes:
- Formation of the Chromeno-Pyrimidine Core : The chromeno[2,3-d]pyrimidine structure is formed through condensation reactions involving chromone derivatives and pyrimidine precursors.
- Thioether Formation : The introduction of a thioether group is achieved by reacting the chromeno-pyrimidine intermediate with thiol compounds.
- Acetamide Derivative Formation : Finally, the acetamide moiety is introduced via acylation reactions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For example, a related compound demonstrated significant antiproliferative activity against leukemia and lymphoma cell lines as measured by the Sulforhodamine B (SRB) assay. This assay quantifies total protein synthesis in response to drug treatment, indicating potential efficacy in cancer therapy .
Anticonvulsant Activity
Preliminary studies have shown that derivatives of this compound may possess anticonvulsant properties. In animal models, certain analogs were effective in protecting against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ), suggesting a mechanism that may involve modulation of neuronal voltage-sensitive sodium channels .
Inhibition of Bacterial Growth
The compound's structural features suggest potential antibacterial activity. For instance, related thioether compounds have been evaluated for their ability to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics. The mechanism may involve disruption of bacterial cell membrane integrity .
Table 1: Summary of Biological Activities
| Activity Type | Compound Tested | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | N-methyl analogs | ~50 μM | |
| Anticonvulsant | Pyrimidine derivatives | 100 mg/kg | |
| Antibacterial | Thioether derivatives | Varies |
Detailed Research Findings
- Anticancer Studies : A study highlighted that certain chromeno-pyrimidine derivatives showed significant cytotoxicity in vitro, with IC50 values indicating effective concentrations for inhibiting cancer cell proliferation .
- Anticonvulsant Mechanisms : The anticonvulsant activity was assessed using various animal models, where certain compounds demonstrated protective effects against induced seizures. The most active derivatives were noted for their delayed onset but prolonged duration of action .
- Antibacterial Activity : Compounds related to this compound showed promising results in inhibiting pathogenic bacteria, with mechanisms involving membrane disruption leading to cell lysis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-methyl-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : Begin with a substitution reaction under alkaline conditions for intermediate formation, followed by reduction (e.g., iron powder in acidic media) and condensation with a thiol-containing moiety. Use reflux conditions in toluene:water (8:2) for 5–7 hours, monitored via TLC (hexane:ethyl acetate, 9:1). Optimize yield by applying Design of Experiments (DoE) to screen parameters like temperature, solvent ratios, and catalyst loading .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Employ HPLC with UV detection (λ = 254 nm) for purity analysis, ensuring >95% purity. Confirm structural integrity via -NMR (DMSO-d6, 400 MHz) to verify methyl, phenyl, and chromeno-pyrimidine proton environments. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular weight confirmation .
Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?
- Methodological Answer : Store in amber vials under inert gas (N) at 2–8°C to prevent oxidation. Use anhydrous DMSO or DMF for solubility in biological assays. Avoid prolonged exposure to moisture or light, as the thioether linkage may degrade under acidic/oxidizing conditions .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations aid in predicting reaction pathways or optimizing synthesis?
- Methodological Answer : Utilize density functional theory (DFT) to model transition states and identify energetically favorable pathways for the chromeno-pyrimidine core formation. Integrate reaction path search algorithms (e.g., artificial force-induced reaction method) to predict intermediates and byproducts, reducing trial-and-error experimentation .
Q. How to address contradictory data in reaction yields when scaling from milligram to gram quantities?
- Methodological Answer : Apply reactor design principles (e.g., continuous flow systems) to enhance heat/mass transfer. Use statistical DoE to isolate variables causing yield discrepancies, such as mixing efficiency or localized pH gradients. Validate with kinetic profiling (e.g., in situ FTIR) to monitor real-time intermediate conversion .
Q. What strategies are effective in resolving discrepancies between theoretical and experimental spectroscopic data?
- Methodological Answer : Reconcile NMR/IR data by simulating spectra via computational tools (e.g., Gaussian 16) with solvent effects included. For unresolved peaks, conduct 2D NMR (COSY, HSQC) to assign stereochemistry or confirm rotational barriers in the acetamide moiety .
Q. How can heterogeneous catalysis be integrated into the synthesis to improve efficiency or selectivity?
- Methodological Answer : Screen immobilized catalysts (e.g., Pd/C or zeolites) for selective thioether bond formation. Optimize using response surface methodology (RSM) to balance catalyst loading, temperature, and solvent polarity. Characterize catalyst surfaces via BET and XPS post-reaction to assess deactivation mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
